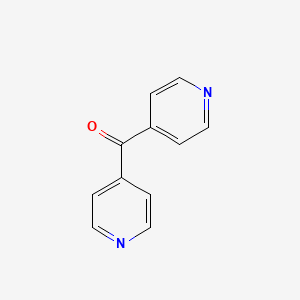

Di(pyridin-4-yl)methanone

Description

Contextualization within Dipyridyl Ketone Chemistry

Dipyridyl ketones are a class of organic compounds that feature a ketone functional group attached to two pyridine (B92270) rings. The position of the nitrogen atom within the pyridine rings gives rise to different isomers, each with distinct chemical and physical properties. Di(pyridin-4-yl)methanone is the isomer where both pyridine rings are connected to the carbonyl group via their fourth carbon atom. cymitquimica.com This specific arrangement influences the molecule's geometry, electronic distribution, and reactivity.

The chemistry of dipyridyl ketones is rich and varied, with research exploring their synthesis, reactivity, and application as ligands in coordination chemistry. iucr.org The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to nucleophilic additions and condensation reactions. cymitquimica.com Furthermore, the nitrogen atoms in the pyridine rings can act as nucleophiles, participating in various chemical transformations. smolecule.com

The isomeric forms of dipyridyl ketone, such as di(pyridin-2-yl)methanone and di(pyridin-3-yl)methanone (B189070), have also been extensively studied. iucr.orgsigmaaldrich.comiucr.org Comparative studies of these isomers provide valuable insights into how the position of the nitrogen atom affects the coordination behavior and the resulting structures of metal complexes. iucr.org

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.netopenmedicinalchemistryjournal.com Pyridine and its derivatives are fundamental building blocks in the synthesis of many pharmaceuticals and functional materials. nih.gov this compound, as a dipyridyl-substituted heterocyclic compound, is a valuable precursor and building block in the creation of more complex molecular architectures. cymitquimica.comresearchgate.net

The presence of both a ketone group and two pyridine rings provides multiple sites for functionalization, allowing for the construction of diverse and intricate molecular structures. cymitquimica.comsmolecule.com Researchers have utilized this compound in the synthesis of various heterocyclic systems, including pyrazoles and other multi-ring structures. researchgate.net Its ability to form extended networks through hydrogen bonding and other non-covalent interactions is a key aspect of its significance in supramolecular chemistry. iucr.orgresearchgate.net

Overview of Key Research Areas

The unique characteristics of this compound have led to its application in several key research areas:

Coordination Chemistry and Crystal Engineering: this compound acts as a versatile ligand, capable of coordinating with a wide range of metal ions to form coordination polymers and metal-organic frameworks (MOFs). cymitquimica.comotago.ac.nz The "bent" nature of the ligand, arising from the geometry around the central carbonyl group, allows for the construction of fascinating and complex supramolecular architectures, including one-dimensional chains and two-dimensional sheets. otago.ac.nz The study of how different metal ions, counter-anions, and solvents influence the final structure is a major focus of this research. otago.ac.nz

Photochemistry: The photochemical behavior of compounds related to this compound has been a subject of interest. For instance, it can be a precursor for photoresponsive ligands like diazodi(4-pyridyl)methane. sigmaaldrich.comsigmaaldrich.com The study of photoisomerization and other photochemical reactions in related systems provides insights into the potential applications of these compounds in light-sensitive materials and devices. researchgate.netacs.orgnih.gov

Synthesis and Reactivity: The development of efficient synthetic routes to this compound and the exploration of its reactivity are ongoing areas of research. unibo.it This includes its use in condensation reactions to form larger, more complex molecules and its role as a starting material for various organic transformations. unibo.itderpharmachemica.com

Structure

3D Structure

Propriétés

IUPAC Name |

dipyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOXGJAXHTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484767 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-15-6 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Pyridin 4 Yl Methanone and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of di(pyridin-4-yl)methanone and its isomers can be achieved through various methods. One common approach involves the oxidation of corresponding diphenylmethanes. For instance, the oxidation of di(pyridin-2-yl)methane to di(pyridin-2-yl)methanone can be accomplished using a copper-catalyzed reaction with water as the oxygen source under mild conditions. researchgate.netdntb.gov.uamdpi.com This method is also applicable to a range of pyridin-2-yl-methanes bearing different aromatic rings, providing moderate to good yields of the corresponding ketones. researchgate.netdntb.gov.uamdpi.com

Another strategy for synthesizing pyridyl ketones is through transition metal-catalyzed reactions. For example, a copper-catalyzed approach has been developed for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp³-H oxidation. researchgate.netdntb.gov.uamdpi.com This method demonstrates the utility of transition metals in facilitating the formation of the ketone functional group. researchgate.netdntb.gov.uamdpi.com

Precursor Role in Ligand Synthesis

This compound serves as a key starting material for the synthesis of more complex molecules, particularly ligands with specific functional properties.

This compound is a known precursor for the synthesis of photoresponsive ligands. sigmaaldrich.comscientificlabs.iechemicalbook.comlookchem.com A notable example is its use in the preparation of diazodi(4-pyridyl)methane. sigmaaldrich.comscientificlabs.iechemicalbook.comlookchem.com This diazo compound can be utilized in the formation of metal-carbene hetero-spin systems, which are of interest for their magnetic and electronic properties. sigmaaldrich.comscientificlabs.iechemicalbook.comlookchem.com

The ketone functionality in this compound makes it a suitable substrate for condensation reactions to form various heterocyclic derivatives.

Pyrazoline Derivatives: Pyrazolines can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. While direct synthesis from this compound isn't explicitly detailed, related structures are formed by reacting chalcones with isonicotinic acid hydrazide (INH). researchgate.net For instance, a pyrazoline derivative was synthesized by refluxing a chalcone (B49325) with INH in glacial acetic acid, yielding a product in 78% yield. researchgate.net Another study describes the synthesis of 2-pyrazoline (B94618) derivatives by condensing acetophenones with aromatic benzaldehydes to form chalcones, which are then cyclized with isoniazid. saspublishers.com This general approach highlights a pathway where a pyridyl ketone derivative is incorporated into a pyrazoline ring system. saspublishers.comrevistabionatura.orgmdpi.comijrar.org

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives often involves the condensation of a ketone with a diamine or other suitable nitrogen-containing compounds. Research has shown the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, which can then be used to create a variety of pyrimidine derivatives. researchgate.net These derivatives have been explored for their potential as protein kinase inhibitors. researchgate.net General methods for pyrimidine synthesis include the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. gsconlinepress.comnih.gov While not a direct reaction of this compound, this illustrates a common strategy for forming the pyrimidine core that could be adapted.

Dipyridyl ketones are valuable precursors for the synthesis of hexahydropyrimidine (B1621009) derivatives. A general and high-yield method involves the condensation of an equimolar amount of a 1,3-diamine with a dipyridyl ketone at room temperature in a solvent like dichloromethane. ijcce.ac.irscispace.com This straightforward approach allows for the formation of the hexahydropyrimidine ring system. ijcce.ac.irscispace.com These compounds are of interest due to the presence of nitrogen donor atoms in their backbone, making them suitable as ligands in coordination chemistry. scispace.com The synthesis of hexahydropyrimidines can also be achieved through a base-catalyzed [4+2] annulation of cyclic N-sulfimines with δ-sulfonamido-α,β-unsaturated carbonyl compounds. bohrium.com Mannich-type reactions are another route to synthesize new hexahydropyrimidine derivatives. ukm.my

Catalytic Methodologies for Pyridyl Ketone Formation (General relevance to pyridine-containing ketones)

The synthesis of ketones containing a pyridine (B92270) ring is an active area of research, with several catalytic methods being developed.

A significant advancement in the synthesis of pyridyl ketones is the direct oxidation of Csp³-H bonds adjacent to a pyridine ring. Transition metals, particularly copper, have proven to be effective catalysts for this transformation. researchgate.netdntb.gov.uamdpi.com An efficient copper-catalyzed method has been developed for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as the oxidant under mild conditions. researchgate.netdntb.gov.uamdpi.com This reaction proceeds with moderate to good yields and is applicable to a variety of substrates containing different aromatic rings. researchgate.netdntb.gov.uamdpi.com The development of such catalytic systems avoids the need for harsh oxidants and offers a more environmentally benign route to these important compounds. mdpi.comnih.gov

Palladium-Catalyzed Borylation in Organic Synthesis

Palladium-catalyzed borylation reactions, particularly the Miyaura borylation, represent a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. organic-chemistry.orgalfa-chemistry.com This methodology is instrumental in preparing pyridinylboronic acid pinacol (B44631) esters, which are versatile and stable intermediates for subsequent cross-coupling reactions. organic-chemistry.orgarkat-usa.org While not a direct route to this compound, this process is critical for synthesizing the 4-pyridylboronic ester precursor, a key building block for the ultimate construction of the target ketone.

The Miyaura borylation involves the cross-coupling of a halo-pyridine, such as 4-bromopyridine (B75155) or 4-iodopyridine, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. organic-chemistry.orgacs.org A base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle to proceed efficiently. organic-chemistry.org The choice of base is crucial to facilitate the transmetalation step while preventing the competitive Suzuki-Miyaura coupling of the newly formed boronic ester with the remaining halo-pyridine starting material. organic-chemistry.org

The general mechanism begins with the oxidative addition of the 4-halopyridine to the Pd(0) catalyst, forming a Pd(II) species. This is followed by transmetalation with the diboron reagent, facilitated by the base, to generate a pyridyl-palladium-boryl complex. Reductive elimination then yields the desired 4-pyridinylboronic acid pinacol ester and regenerates the Pd(0) catalyst, thus completing the cycle. alfa-chemistry.com The resulting pyridinylboronic esters are stable, purifiable by chromatography, and can be used in subsequent palladium-catalyzed carbonylative coupling reactions to access the this compound core structure. organic-chemistry.orgacs.org

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation of 4-Halopyridine

| Substrate | Borylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodopyridine | B₂(pin)₂ | PdCl₂(dppf) | KOAc | Dioxane | 80 | ~85 |

| 4-Bromopyridine | B₂(pin)₂ | Pd(dba)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~76 |

| 4-Chloropyridine | B₂(pin)₂ | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | ~90 |

This table presents typical, generalized conditions synthesized from multiple sources describing Miyaura borylation of halopyridines. organic-chemistry.orgalfa-chemistry.comarkat-usa.org

Derivatization Strategies for Functionalized this compound Building Blocks

The functionalization of this compound is primarily achieved not by direct substitution on the pre-formed ketone, but through the synthesis of derivatives from appropriately substituted precursors. This "bottom-up" approach allows for the strategic placement of a wide array of functional groups on one or both pyridine rings, yielding versatile building blocks for applications in coordination chemistry, materials science, and medicinal chemistry. acs.orgresearchgate.net

A principal strategy involves utilizing substituted 4-halopyridines or substituted 4-pyridinylboronic esters in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-type carbonylative coupling can be envisioned where a functionalized 4-halopyridine is reacted with carbon monoxide and a different functionalized 4-pyridinylboronic ester. nih.govrsc.org This approach allows for the synthesis of unsymmetrical this compound derivatives.

Key derivatization strategies include:

Introduction of Alkyl or Aryl Groups: Substituted pyridines containing alkyl or aryl moieties can be prepared through various methods and then carried through the synthetic sequence. Palladium-catalyzed reactions, such as the Suzuki or Negishi coupling on a dihalopyridine precursor, can install these groups prior to the formation of the central ketone. mdpi.com

Incorporation of Heteroatoms: Pyridine rings can be functionalized with alkoxy, amino, or other heteroatom-containing groups. For example, a 2-amino-5-halopyridine can serve as a precursor, leading to a final this compound derivative bearing an amino group, which can be further modified. acs.org

Asymmetric Functionalization: Recent advances have enabled the enantioselective pyridinylation of allylic compounds using palladium catalysis and electrochemical methods. nih.gov This strategy allows for the introduction of chiral centers into molecules containing a 4-pyridinyl group, opening pathways to chiral this compound analogues. nih.gov

Synthesis via Ring-Closing Cascades: Novel methods for producing highly substituted pyridyl ketone derivatives involve ring-opening and closing cascade (ROCC) mechanisms of precursors like isoxazoles, yielding complex structures such as 2-aryl-5-benzoylpyridines. researchgate.net

These derivatization strategies underscore the modularity of modern synthetic chemistry, allowing for the creation of a library of functionalized this compound building blocks tailored for specific scientific investigations.

Table 2: Examples of Synthetic Strategies for Functionalized this compound Analogues

| Derivative Class | Functional Group | Synthetic Approach | Representative Reaction |

| Phenyl-substituted Pyridyl Ketones | Phenyl | Suzuki Coupling | Coupling of a bromobenzoylpyridine with phenylboronic acid. researchgate.net |

| Alkynyl-substituted Pyridines | Alkynyl | Sonogashira Coupling | Coupling of a pyridin-4-yl nonaflate with a terminal alkyne using a Pd catalyst. researchgate.net |

| Amino-functionalized Pyridyl Ketones | Amino | Precursor Functionalization | Synthesis starting from a commercially available aminohalopyridine. acs.org |

| Chiral Allylic Pyridines | Chiral Allyl Group | Asymmetric Pyridinylation | Pd-catalyzed electroreductive allylic substitution with 4-cyanopyridine. nih.gov |

Coordination Chemistry of Di Pyridin 4 Yl Methanone

Ligand Design and Coordination Modes

The coordination behavior of di(pyridin-4-yl)methanone is multifaceted, allowing for various structural arrangements in metal complexes. This flexibility is a key factor in its utility for designing complex molecular structures.

Monodentate and Polydentate Coordination

This compound can act as a ligand, coordinating with metal ions to form stable complexes. cymitquimica.com The nitrogen atoms of its two pyridine (B92270) rings are the primary sites for coordination. Depending on the reaction conditions and the metal center, it can exhibit different coordination modes. For instance, it can act as a monodentate ligand, where only one of the pyridine nitrogen atoms binds to a metal center. In other scenarios, it can function as a bidentate ligand, with both nitrogen atoms coordinating to one or more metal centers. The oxime derivative of a related compound, di-2-pyridin-2-yl-methanone oxime, demonstrates varied coordination modes, including behaving as an N(pyridyl), N(imino)-bidentate chelating ligand. mdpi.com

Bridging Ligand Functionality (e.g., μ2-bridging mode)

One of the most significant aspects of this compound's coordination chemistry is its ability to act as a bridging ligand, connecting two or more metal centers. iucr.org In its μ2-bridging mode, the two pyridine nitrogen atoms coordinate to two different metal atoms, leading to the formation of extended structures such as infinite chains or networks. iucr.orgiucr.org This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). For example, in a cadmium(II) complex, the (pyridin-3-yl)(pyridin-4-yl)methanone ligand acts in a μ2-bridging mode, linking the metal atoms to form an infinite chain. iucr.orgiucr.org Similarly, 1,3-Dipyridin-4-ylurea, a related compound, also functions as a bridging ligand through its pyridine nitrogen atoms.

Formation of Metal Complexes

The interaction of this compound and its derivatives with various metal ions leads to the formation of a diverse range of coordination complexes with interesting structural and functional properties.

Transition Metal Coordination (e.g., Cadmium(II) Complexes)

This compound and its isomers are widely used to create intriguing supramolecular architectures with various transition metal salts. iucr.orgiucr.org The coordination chemistry of its positional isomers, such as di-3-pyridinylmethanone, has also been extensively explored. iucr.orgiucr.org

A notable example is the formation of cadmium(II) complexes. In one such complex, {[Cd(CH₃COO)₂(C₁₁H₈N₂O)(H₂O)]·2H₂O}n, the Cd(II) ion exhibits an O₅N₂ pentagonal–bipyramidal coordination geometry. iucr.orgiucr.org The two pyridine nitrogen atoms from the bridging this compound ligand occupy the axial positions, while four oxygen atoms from acetate (B1210297) groups and one water molecule are situated at the equatorial sites. iucr.orgiucr.org This coordination leads to the formation of an infinite chain structure. iucr.orgiucr.org The study of cadmium(II) complexes with pyridine-derived ligands is an active area of research, with investigations into their synthesis, crystal structure, and spectroscopic properties. doi.organalis.com.mybohrium.comresearchgate.net

| Compound | Formula | Metal Center Geometry | Ligand Coordination Mode | Resulting Structure |

| {[Cd(CH₃COO)₂(C₁₁H₈N₂O)(H₂O)]·2H₂O}n | C₁₃H₁₈CdN₂O₇ | Pentagonal-bipyramidal | μ₂-bridging | Infinite chain iucr.orgiucr.org |

Metal-Carbene Hetero-Spin Systems

This compound serves as a precursor for synthesizing photoresponsive ligands like diazodi(4-pyridyl)methane. sigmaaldrich.comchemicalbook.comscientificlabs.ielookchem.com These ligands are instrumental in the development of metal-carbene hetero-spin systems. sigmaaldrich.comchemicalbook.comscientificlabs.ielookchem.com This application highlights the role of this compound in creating materials with specific magnetic and electronic properties that can be controlled by light.

Influence of Metal Centers and Counter Anions on Coordination

The coordinating ability of the anion plays a crucial role. acs.org Strongly coordinating anions may compete with the primary ligand for coordination sites on the metal ion, often leading to simpler, discrete structures. acs.org Conversely, weakly coordinating anions are less likely to interfere, allowing the primary ligand to form more extended, polymeric structures. acs.org A study on silver complexes with a ditopic bis(pyrazolyl)methane ligand demonstrated that anions with coordinating ability (NO₃⁻, CF₃SO₃⁻) resulted in a box-like dimer, while less coordinating anions (PF₆⁻, ClO₄⁻) led to the formation of helical coordination polymers. acs.org

| Ligand | Anion | Resulting Structure |

| bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane | NO₃⁻, CF₃SO₃⁻, PF₂O₂⁻ | Box-like cyclic dimer acs.org |

| bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane | PF₆⁻, ClO₄⁻ | Helical coordination polymer acs.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a versatile building block in the fields of coordination chemistry and materials science. cymitquimica.com Its two pyridine rings, connected by a methanone (B1245722) group, provide multiple coordination sites for metal ions, leading to the formation of a diverse range of coordination polymers and Metal-Organic Frameworks (MOFs). cymitquimica.com

Design Principles for Pyridyl-Based MOFs

The design of Metal-Organic Frameworks (MOFs) using pyridyl-based ligands like this compound is a strategic process involving the careful selection of metal nodes, organic linkers, solvents, and reaction conditions to create frameworks with desired structures and properties. rsc.org The geometry and connectivity of the resulting MOF are largely determined by the coordination preferences of the metal ion and the length, rigidity, and functionality of the pyridyl ligand. rsc.org

Key design principles include:

Metal Node Selection: The choice of the metal ion or cluster is crucial as it dictates the coordination geometry and the number of connection points (connectivity) of the node. rsc.org

Ligand Geometry: The structure of the pyridyl ligand, including its length, rigidity, and the angle between its coordination sites, significantly influences the resulting framework's topology. rsc.orgnih.gov Ligands can be designed to be linear, bent, or have more complex geometries to target specific network topologies. researchgate.netacs.orgnih.gov

Functional Groups: The incorporation of specific functional groups on the pyridyl ligand can introduce desired properties, such as enhanced gas adsorption or fluorescence. mdpi.comacs.orgnih.gov For instance, pyridyl groups themselves can act as strong binding sites for certain metal ions like Cu2+. mdpi.com

Topological Control: By carefully selecting the building blocks, chemists can aim for specific network topologies, such as the common pcu (primitive cubic) or dia (diamondoid) nets. nih.govnih.govacs.org The inherent flexibility of some topologies allows for variations in network geometry even with the same connectivity. nih.govacs.org

Interpenetration: The formation of interpenetrated frameworks, where two or more independent networks are intertwined, is a common feature in MOFs with large pores. acs.orgrsc.org This can be controlled to some extent by the ligand size and reaction conditions.

Topological Diversity in MOF Architectures

The use of this compound and its isomers in MOF synthesis leads to a wide array of topological structures. iucr.org The connectivity between the metal nodes and the organic linkers defines the underlying topology of the framework. nih.gov

Common topologies observed in pyridyl-based MOFs include:

pcu (primitive cubic): This topology is often seen in frameworks constructed from bidentate ligands and results in cubic or quasi-cubic one-dimensional channels. nih.gov

dia (diamondoid): The diamondoid topology is prevalent due to its adaptability to various building block geometries and is often associated with interpenetrating networks. nih.govacs.org

sql (square grid): Two-dimensional square grid networks are formed by the connection of metal ions with linear bidentate ligands. acs.orgacs.org

hcb (honeycomb): This 2D topology is another common motif in layered MOF structures. acs.org

Novel Topologies: The use of more complex or multidentate pyridyl ligands can lead to the formation of rare and novel topologies, such as the (3,12)-connected ttt topology or the (4,8)-connected csq topology. nih.govrsc.org

Role of Bent Ligands in Polymer Formation

Bent or V-shaped ligands, such as this compound and its derivatives, play a crucial role in the formation of complex and often aesthetically pleasing coordination polymer architectures. researchgate.netacs.org The non-linear nature of these ligands directs the self-assembly process, leading to structures that are not accessible with linear linkers.

Key structural motifs arising from bent ligands include:

Helical Chains: The inherent bend in the ligand can induce a helical twist in the resulting polymer chain. researchgate.netrsc.org

Molecular Rings and Cages: The combination of bent ligands with appropriate metal coordination geometries can lead to the formation of discrete molecular rings, rhomboids, or more complex cage-like structures. researchgate.netnih.gov

Layered Networks: Bent ligands can assemble into two-dimensional layered networks, which may or may not be interpenetrated. acs.orgnih.gov

Pillared-Layer Frameworks: In some cases, bent ligands can act as pillars connecting 2D layers to form 3D frameworks. acs.org

The specific outcome of the self-assembly process is highly dependent on the bend angle of the ligand, the coordination preference of the metal ion, and the presence of counter-anions or guest molecules. researchgate.net

Helical Chains and Molecular Mobius Rings in Coordination Polymers

The use of bent dipyridyl ligands, including derivatives of this compound, has led to the synthesis of fascinating one-dimensional coordination polymers with helical structures. researchgate.netrsc.org The combination of a bent ligand and a metal ion with a specific coordination geometry, such as tetrahedral, can result in the formation of single-stranded helical chains. researchgate.net

Even more complex and rare structures, such as molecular Möbius rings, have been reported. In one instance, a supramolecular isomer of a helical chain, formed from the same building blocks, resulted in a structure where four of these units interconnected to create a molecular Möbius ring. researchgate.net These rings were further observed to mechanically interlock with neighboring rings to form a curb chain, showcasing the intricate structural possibilities offered by bent ligands. researchgate.net The formation of such complex topologies is a testament to the subtle interplay of ligand geometry, metal coordination, and non-covalent interactions.

Layered Networks and Intralayer Channels

Coordination polymers constructed from this compound and similar bent ligands can form two-dimensional (2D) layered networks. researchgate.netnih.govunimi.it These layers can stack in various ways to create three-dimensional supramolecular architectures. nih.gov The arrangement of the ligands and metal centers within the layers can create channels or pores.

For example, a coordination polymer formed from a bent dipyridyl ligand and a metal ion with coordinating anions resulted in a neutral layered network. researchgate.net This network possessed intralayer channels, which are channels that exist within the plane of the 2D layer. researchgate.net The presence of these channels can make the material porous and capable of adsorbing guest molecules. researchgate.netsciengine.com The stacking of these layers can also create interlayer spaces that can accommodate guest molecules or counter-ions. nih.gov

Self-Assembly of Molecular Rectangles (related diazene (B1210634) ligand)

While not directly involving this compound, the self-assembly of molecular rectangles using a related diazene ligand, (E)-1,2-di(pyridin-4-yl)diazene, demonstrates the principles of coordination-driven self-assembly that are applicable to dipyridyl ligands. alfa-chemistry.comresearchgate.net In these systems, rigid bispyridyl bridging ligands react with metal-based "molecular clips" or acceptors to form discrete, well-defined molecular rectangles. nih.govacs.org

The dimensions of the resulting rectangular cavities can be controlled by the length of the pyridyl ligand. acs.org These molecular rectangles are of interest for their potential applications in host-guest chemistry, molecular recognition, and as sensory materials. nih.gov The self-assembly process is highly efficient, often proceeding in high yields under mild conditions. researchgate.net X-ray crystallography is a key technique for confirming the formation and determining the precise dimensions of these self-assembled structures. alfa-chemistry.comacs.org

Supramolecular Assemblies and Crystal Engineering

Self-Assembly Processes

The spontaneous organization of molecules into stable, well-defined structures is a cornerstone of supramolecular chemistry. For di(pyridin-4-yl)methanone and its analogues, this process is governed by a delicate interplay of specific intermolecular forces.

Hydrogen bonds are among the most crucial interactions directing the self-assembly of pyridyl-containing molecules. The nitrogen atoms within the pyridine (B92270) rings are effective hydrogen bond acceptors, readily interacting with donor groups.

The most prominent and reliable interaction is the O-H···N hydrogen bond, frequently formed between the pyridine nitrogen and a carboxylic acid. iucr.org This interaction is a robust supramolecular synthon, a structural unit that can be predictably formed, making it invaluable for co-crystal design. iucr.orgmdpi.com For instance, in co-crystals with dicarboxylic acids like isophthalic acid, O-H···N bonds link the constituent molecules into extended supramolecular chains. researchgate.netnih.govresearchgate.net Similar synthons are observed with benzoic acid and its derivatives, leading to the formation of discrete multi-molecule aggregates. iucr.orgnih.govnsf.gov

| Co-crystal System | Hydrogen Bond Type | Bond Length (Å) / Angle (°) | Role in Supramolecular Structure |

| 5,5'-di(pyridin-4-yl)-2,2'-bithiophene : Benzoic Acid | O-H···N(pyridine) | 2.60 Å / 120° (NOC) | Forms the primary heteromeric interaction in the co-crystal. nsf.gov |

| [Propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone] : Isophthalic Acid | O-H···N | Not specified | Connects molecules into supramolecular chains. researchgate.netnih.gov |

| [Propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone] : Isophthalic Acid | C-H···O | Not specified | Aggregates chains into layers and stacks layers into a 3D structure. researchgate.netnih.gov |

| N,N′-bis(pyridin-4-ylmethyl)ethanediamide : Benzoic Acid | O-H···N(pyridyl) | Not specified | Forms a three-molecule aggregate. iucr.org |

| N,N′-bis(pyridin-4-ylmethyl)ethanediamide : Benzoic Acid | C-H···O(carbonyl) | Not specified | Links supramolecular tapes into a 3D architecture. iucr.org |

The aromatic pyridine rings of this compound and its derivatives facilitate π-π stacking interactions, which are vital for the stabilization of crystal lattices. These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap.

In the solid state, π-π stacking frequently links molecular chains or layers into a complete three-dimensional structure. rsc.org These interactions can involve parallel pyridine rings, with observed centroid-centroid distances ranging from approximately 3.4 Å to 3.9 Å. nih.govscispace.com For example, in the crystal structure of N,N'-bis-[(pyridin-4-yl)meth-yl]naphthalene di-imide, molecules are linked by π-π stacking between parallel pyridine rings with centroid-centroid distances of 3.7014 Å and 3.8553 Å. nih.gov In some complex systems, π-π interactions are the primary driving force for the self-assembly of unique, interlocked molecular architectures. nih.gov

| System | Interacting Rings | Centroid-Centroid Distance (Å) |

| N,N'-bis-[(pyridin-4-yl)meth-yl]naphthalene di-imide | Parallel pyridine rings | 3.7014 and 3.8553 |

| 10-(3,5-di(pyridin-4-yl)phenyl)phenoxazine | Adjacent phenoxazine (B87303) rings | 3.422 |

| [Zn(L)(NCS)2] (L = Schiff base with pyridine) | Coordinated pyridine rings | 3.885 |

| [Cu(L)(NCS)2] (L = Schiff base with pyridine) | Coordinated pyridine rings (anti-parallel) | 3.846 |

| N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide | Pyridine rings | Not specified |

The environment in which crystallization occurs profoundly impacts the final supramolecular structure. Both the anions present (in the case of salts or coordination complexes) and the solvent of crystallization can direct the self-assembly process.

Anion Effects: Anions are not always passive charge-balancing species; they can be actively involved in the construction of the supramolecular network. researchgate.net The size, shape, and coordination ability of an anion can dictate the geometry and dimensionality of the resulting framework. researchgate.netacs.org For example, in silver(I) coordination polymers, strongly coordinating anions like nitrate (B79036) (NO₃⁻) can lead to different structural outcomes compared to weakly coordinating anions such as perchlorate (B79767) (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). researchgate.net Furthermore, anions can engage in specific non-covalent interactions, such as anion-π interactions, where the anion is stabilized over the face of an electron-poor aromatic ring. ujaen.esunifi.it

Solvent Effects: The choice of solvent can determine which crystalline form (polymorph) is produced or whether a solvate is formed. nih.gov Solvents can mediate self-assembly, with solvent molecules sometimes being incorporated into the final structure. rsc.orgnih.gov The polarity and coordinating nature of the solvent can influence the solubility of the components and compete for hydrogen bonding sites, thereby affecting the molecular association. acs.org For example, studies on N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide showed that it forms stable gels in mixed solvents of water and DMSO or DMF, but the aggregation behavior is highly dependent on the water content. rsc.org

Crystal Structure Design and Control

A primary goal of crystal engineering is to control the assembly of molecules in the solid state to achieve desired structural motifs and, consequently, material properties. This compound serves as a versatile component in these rational design strategies.

Co-crystallization is a powerful technique for modifying the properties of molecular solids by combining two or more different neutral molecules in a single crystal lattice. mdpi.com Molecules like this compound, which are effective hydrogen bond acceptors, are excellent candidates for forming co-crystals with hydrogen bond donors, particularly carboxylic and dicarboxylic acids. mdpi.comnsf.gov

The high propensity for the pyridine nitrogen to form a strong O-H···N hydrogen bond with a carboxylic acid group makes this a highly reliable strategy for assembling new crystalline structures. iucr.org A wide variety of dicarboxylic acids have been used to form co-crystals with di(pyridin-4-yl) type ligands, leading to diverse supramolecular architectures such as tapes, layers, and more complex networks. mdpi.comresearchgate.netnih.gov

| Co-former | Ligand Type | Stoichiometry (Acid:Base) | Primary Interaction(s) |

| Isophthalic Acid | dipyridylamide derivative | 1:1 | O-H···N, C-H···O |

| Benzoic Acid | N,N′-bis(pyridin-4-ylmethyl)ethanediamide | 2:1 | O-H···N |

| 1,3-Adamantanedicarboxylic Acid | E-1,2-di(pyridin-4-yl)diazene | 1:1 | O-H···N |

| 4-Alkoxybenzoic Acids | (E)-1,2-di(pyridin-4-yl)ethene | 2:1 | O-H···N |

| Adipic Acid | 4-cyanopyridine | 1:2 | O-H···N, C-H···O |

Spontaneous resolution is a crystallization phenomenon where a racemic mixture of a chiral compound separates into macroscopic crystals that are individually enantiopure (a conglomerate). More remarkably, this can sometimes occur in systems composed entirely of achiral building blocks that self-assemble into chiral supramolecular structures. tandfonline.com

While there are no specific reports of spontaneous resolution for this compound itself, the principles of supramolecular chemistry allow for this possibility. The formation of chiral helices, nets, or other motifs from achiral components is known in crystal engineering. If the forces between molecules of the same chirality are stronger than those between molecules of opposite chirality, spontaneous resolution can occur. Research on related systems has demonstrated this principle; for example, homochiral ferroelectric cadmium(II) frameworks have been generated from achiral rigid ligands. tandfonline.com In another very rare case, a racemic diiron(III) complex with a pyridyl-containing ligand was observed to undergo spontaneous resolution upon precipitation. conicet.gov.ar These examples highlight that the assembly of achiral pyridyl-based molecules can lead to homochiral materials, a key aspect of advanced crystal structure design.

Porous Materials and Host-Guest Chemistry

The directional nature of the functional groups in this compound and its derivatives makes it a valuable building block (linker or ligand) in the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Supramolecular Organic Frameworks (SOFs). ossila.com These materials are of significant interest due to their defined pore structures and potential for applications in gas storage, separation, and catalysis. ossila.comcsic.es

The self-assembly of metal ions with organic linkers containing pyridyl groups, such as this compound derivatives, can lead to the formation of robust frameworks with well-defined channels and cavities. sci-hub.stcapes.gov.br The size and shape of these voids can be tuned by carefully selecting the organic linker and the metal coordination geometry. ossila.com

In some frameworks, the assembly process results in one-dimensional channels. For example, the presence of guest molecules can influence the assembly of coordination polymers to form different 1D channel topologies. researchgate.net In other cases, the hydrogen-bonding mode dictates the final architecture; one type of hydrogen bonding can generate open square channels filled with anions, while a different mode can result in large cavities within interpenetrating diamond-like frameworks designed to accommodate larger guest anions. acs.org

Calixarene-based SOFs demonstrate how different solvents can direct the formation of distinct channel types. Crystallization in the presence of water can create hydrophilic channels with a mean diameter of 8.5 Å, whereas using acetonitrile (B52724) can result in smaller, hydrophobic channels with a 6.6 Å diameter. acs.org The volume of these channels can be significant, corresponding to 16-17% of the total crystal volume. acs.org These channels and cavities are not merely empty space; they can host guest molecules, such as solvents or other small molecules, leading to interesting host-guest chemistry. nih.govresearchgate.netresearchgate.net The formation of these porous structures is a key aspect of "crystal engineering," where the predictable nature of non-covalent bonds is used to design materials with specific structural features and properties. tandfonline.com

The permanent porosity of frameworks constructed using pyridyl-containing linkers enables them to adsorb gases, a property crucial for applications in gas storage and separation. researchgate.netznaturforsch.com The specific surface area, pore size, and chemical functionality of the framework are key factors that determine the gas adsorption capacity and selectivity. acs.org

Metal-Organic Frameworks (MOFs) synthesized from pyridyl-based ligands have shown significant promise for gas adsorption. For example, a microporous copper-based MOF assembled from a T-shaped pyridyl dicarboxylate ligand exhibits a high Brunauer-Emmett-Teller (BET) surface area of 1682 m² g⁻¹. rsc.orgrsc.org This high surface area contributes to its impressive gas uptake capacities.

The table below summarizes the gas adsorption properties of a representative microporous Cu-based MOF (Compound 1) built from a pyridyl-containing ligand. rsc.orgrsc.org

| Gas | Adsorption Capacity (cm³ g⁻¹) | Conditions | Selectivity (CO₂ over CH₄) |

| N₂ | - | 77 K | - |

| CO₂ | 114 | 273 K, 1 bar | 6.1 (at 298 K, 1 bar) |

| CH₄ | - | - | - |

| Data sourced from references rsc.org and rsc.org. |

This framework demonstrates notable CO₂ adsorption and maintains its structural integrity and adsorption capacity over multiple cycles of use and regeneration. rsc.orgrsc.org The selectivity for CO₂ over CH₄ is attributed to the larger quadrupole moment of the CO₂ molecule interacting more strongly with the framework. rsc.org By controlling the pore size and introducing specific chemical functionalities into the framework, it is possible to enhance the interactions between the host material and the guest gas molecules, thereby improving adsorption capacities. acs.orgjcu.edu.au For instance, certain frameworks show some of the highest heat of adsorption (Qst) values for methane, indicating strong methane-framework interactions. acs.org

Theoretical and Computational Investigations

Electronic Structure Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including derivatives and analogues of Di(pyridin-4-yl)methanone. For instance, DFT calculations have been employed to analyze the frontier molecular orbitals (HOMO-LUMO) of related compounds, which is crucial for understanding their chemical reactivity and electronic properties. nanobioletters.comresearchgate.net

In studies of similar molecular structures, DFT has been used to optimize the molecular geometry and to understand the impact of different functional groups on the electronic distribution. nanobioletters.comresearchgate.net For example, in a study of N'-(di(pyridin-2-yl)methylene)benzohydrazide, a compound synthesized from di(pyridin-2-yl)methanone, DFT calculations at the B3LYP/6-311G(d) level were used to optimize the structure and the results showed excellent agreement with experimental X-ray diffraction data. imist.ma Such calculations provide valuable information on bond lengths, bond angles, and dihedral angles, confirming the three-dimensional structure of the molecule. imist.ma

Furthermore, DFT is utilized to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a key parameter in determining the molecule's stability and reactivity. imist.ma For the N'-(di(pyridin-2-yl)methylene)benzohydrazide, the HOMO-LUMO energy gap was calculated to be approximately 4.5 eV. imist.ma

| Parameter | Value |

|---|---|

| Computational Method | DFT/B3LYP |

| Basis Set | 6-311G(d) |

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly useful for simulating and understanding UV-Vis absorption spectra and photoluminescent properties. researchgate.netiphy.ac.cncpsjournals.orgunito.itacs.org

In the context of molecules containing pyridinyl and methanone (B1245722) groups, TD-DFT has been instrumental in studying their photophysical properties. For example, in research on thermally activated delayed fluorescence (TADF) molecules that incorporate a (pyridin-4-yl)methanone unit, TD-DFT calculations were used to explore the nature of the excited states and the mechanisms of light emission. researchgate.netiphy.ac.cncpsjournals.org These studies often involve calculating the energies of singlet and triplet excited states to understand processes like intersystem crossing and reverse intersystem crossing, which are fundamental to TADF. acs.org

TD-DFT calculations can also predict the absorption and emission wavelengths of molecules, which can then be compared with experimental spectroscopic data. unito.itacs.org For instance, in a study of highly phosphorescent iridium complexes, TD-DFT was used to provide insights into their optical properties. acs.org Similarly, for novel fluorophores based on an imidazo[1,5-a]pyridine (B1214698) structure, TD-DFT was employed to simulate their UV-Vis electronic absorption spectra by computing numerous singlet excited states. unito.it

Molecular Geometry and Conformation Analysis

Theoretical studies on related molecules, such as 2-acylpyrroles, have shown the existence of stable rotational isomers (rotamers). longdom.org DFT calculations can predict the relative energies of these conformers, identifying the most stable arrangements. longdom.org For molecules with both a proton donor and acceptor, the formation of intermolecular hydrogen-bonded dimers can stabilize specific conformations. longdom.org In the case of this compound, while it lacks an N-H donor, the nitrogen atoms in the pyridine (B92270) rings can act as hydrogen bond acceptors, influencing its crystal packing and interactions with other molecules.

In a study on a thermally activated delayed fluorescence (TADF) molecule containing a (pyridin-4-yl) methanone group, four stable conformers were identified through relaxed scanning of the potential energy surface. researchgate.netiphy.ac.cncpsjournals.org The relative populations of these conformers were calculated using the Boltzmann distribution, revealing that two of the conformations were significantly more populated. researchgate.netiphy.ac.cncpsjournals.org

The concept of anti and gauche conformations is particularly relevant when considering the arrangement of substituents along a single bond. While this is more commonly discussed for aliphatic chains, the relative orientation of the pyridinyl rings in this compound can be described in a similar manner.

In the solid state, the conformation of a molecule is often influenced by packing forces in the crystal lattice. X-ray crystallography studies of co-crystals containing derivatives of this compound have provided insights into their conformational preferences. For example, in the crystal structure of [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone], the central chain of a related dipyridylamide molecule was found to adopt an anti-gauche conformation. researchgate.netiucr.orgnih.govnih.gov This indicates that non-planar arrangements can be energetically favorable.

The optimization of molecular geometry is a standard procedure in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. researchgate.net This process is fundamental to all the theoretical investigations discussed above. By using methods like DFT, researchers can obtain a detailed picture of the three-dimensional structure of this compound. nanobioletters.comresearchgate.net

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the wavefunction or electron density of a molecule that quantify its electronic structure and reactivity. These descriptors are essential for a rational understanding of molecular behavior.

In donor-acceptor (D-A) type molecules, the HOMO is typically localized on the electron-donating moiety, and the LUMO is on the electron-accepting moiety. mdpi.com this compound and its isomer, di(pyridin-3-yl)methanone (B189070), are effective electron-accepting units used in the design of functional materials. mdpi.com In a study of thermally activated delayed fluorescence (TADF) emitters using a di(pyridin-3-yl)methanone acceptor, DFT calculations (B3LYP/6-31G*) showed that the LUMO is predominantly located on the acceptor core, while the HOMO is situated on the donor units. mdpi.com This spatial separation is a key strategy to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for efficient TADF. mdpi.com

The energy gap calculated for a related Schiff base derivative of di(pyridin-2-yl)methanone was found to be 4.490 eV, indicating high stability. imist.ma For another derivative, 2,2-di(pyridin-2-yl)hexahydropyrimidine, the HOMO-LUMO energy gap was calculated to be approximately 0.18 a.u. (~4.9 eV), which also suggests significant chemical stability. ijcce.ac.ir

| Compound | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| ACCz-DPyM | -4.95 | -2.45 | B3LYP/6-31G |

| POxCz-DPyM | -4.72 | -2.53 | B3LYP/6-31G |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. nanobioletters.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, prone to nucleophilic attack). ijcce.ac.ir

For molecules containing pyridine and ketone functionalities, the MEP analysis consistently identifies specific reactive regions. imist.ma In this compound, the regions of most negative electrostatic potential are expected to be located around the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. ijcce.ac.irimist.ma These sites are therefore the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the pyridine rings represent the regions of positive potential, making them susceptible to nucleophilic attack. chemrxiv.org This analysis helps in understanding intermolecular interactions and the binding sites of the molecule. researchgate.net

| Region | Predicted Electrostatic Potential | Type of Reactivity |

|---|---|---|

| Pyridyl Nitrogen Atoms | Negative (Electron-Rich) | Site for Electrophilic Attack / Hydrogen Bonding |

| Carbonyl Oxygen Atom | Negative (Electron-Rich) | Site for Electrophilic Attack / Hydrogen Bonding |

| Pyridyl Hydrogen Atoms | Positive (Electron-Poor) | Site for Nucleophilic Attack |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and noncovalent interactions based on the topology of the electron density, ρ(r). nanobioletters.com This framework can identify and characterize interactions that are otherwise difficult to describe, such as van der Waals forces and weak hydrogen bonds. nanobioletters.com The analysis focuses on bond critical points (BCPs) where the gradient of the electron density is zero. The properties at these points, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

While specific QTAIM studies on this compound were not found in the provided search results, this methodology has been applied to related heterocyclic compounds to characterize noncovalent interactions. grafiati.comugr.es For a molecule like this compound, QTAIM analysis would be instrumental in quantifying the strength and nature of intramolecular and intermolecular hydrogen bonds (e.g., C-H···N or C-H···O), which govern its crystal packing and supramolecular assembly.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak, noncovalent interactions within and between molecules. mdpi.com It is often based on the Reduced Density Gradient (RDG), which is derived from the electron density and its first derivative. nanobioletters.com The resulting 3D plots use a color scale to distinguish different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, very weak van der Waals interactions in green, and strong repulsive interactions (steric clashes) in red. mdpi.com

NCI analysis is particularly useful for understanding the forces that direct molecular self-assembly and crystal packing. researchgate.net For this compound, NCI analysis would reveal the presence of weak C-H···N hydrogen bonds and potential π-π stacking interactions between the pyridine rings of adjacent molecules in a crystal lattice. nih.gov Studies on similar pyridine Schiff bases have used NCI analysis to confirm the presence and stability of intramolecular hydrogen bonds, which are critical to the molecule's conformation and properties. mdpi.com

In the context of photophysics, the reorganization energy (λ) and Huang-Rhys (HR) factors are crucial for understanding the efficiency of light emission. The reorganization energy is the energy associated with the geometric relaxation of a molecule upon moving from its ground-state equilibrium geometry to its excited-state equilibrium geometry, and vice versa. cpsjournals.orgresearchgate.net A smaller reorganization energy generally corresponds to a lower rate of non-radiative decay, which can lead to higher photoluminescence quantum yields (PLQY). iphy.ac.cn

The Huang-Rhys factor is a dimensionless quantity that quantifies the strength of electron-vibrational (vibronic) coupling during an electronic transition. nih.gov Large HR factors signify substantial geometric distortion between the ground and excited states, leading to significant non-radiative vibrational relaxation and often lower emission efficiency. nih.gov

Theoretical studies on a TADF molecule incorporating a pyridin-4-yl methanone acceptor unit investigated these parameters in detail. cpsjournals.orgiphy.ac.cn It was found that different molecular conformations could have vastly different reorganization energies and HR factors. Conformations that allowed for intramolecular π-π interactions between the donor and the pyridin-4-yl methanone acceptor exhibited significantly smaller reorganization energies and HR factors, providing a rationale for their high experimental PLQY. cpsjournals.orgresearchgate.netiphy.ac.cn

| Conformation | Reorganization Energy (λ) (meV) | Maximum Huang-Rhys Factor (HRmax) |

|---|---|---|

| A | 4869 | 16.8 |

| B | 7492 | 23.2 |

| C (with π-π interaction) | 1165 | 9.3 |

| D (with π-π interaction) | 1175 | 8.9 |

Photophysical Property Modeling (e.g., Luminescent Properties)

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful approach for predicting and understanding the photophysical properties of molecules, including their electronic absorption (UV-Vis) and emission spectra. unito.it For this compound and its derivatives, such modeling is key to their development as building blocks for advanced materials like TADF emitters for organic light-emitting diodes (OLEDs). mdpi.comcpsjournals.org

The core principle in designing TADF molecules with a this compound acceptor is to create a system where the HOMO and LUMO are spatially separated. mdpi.com Theoretical calculations confirm that attaching electron-donating groups to the acceptor core achieves this separation, which in turn minimizes the singlet-triplet energy gap (ΔE_ST). mdpi.com A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state at room temperature, enabling the harvesting of both singlet and triplet excitons for light emission. researchgate.net

Theoretical studies have successfully modeled the luminescent properties of molecules containing the pyridin-4-yl methanone core. cpsjournals.org For example, calculations have explained how intramolecular π-π interactions in certain conformations can reduce non-radiative decay rates and enhance luminous efficiency. iphy.ac.cn Furthermore, modeling can predict how the molecular environment (e.g., solvent versus solid state) affects the geometry and, consequently, the emission properties, explaining phenomena like aggregation-induced emission. researchgate.netiphy.ac.cn These computational insights provide a rational basis for designing molecules with tailored photophysical characteristics for applications in optoelectronics. cpsjournals.orgunito.it

Applications of Di Pyridin 4 Yl Methanone in Advanced Materials Science

Di(pyridin-4-yl)methanone, with its unique electronic and structural characteristics, serves as a valuable building block in the development of sophisticated materials. Its electron-deficient pyridine (B92270) rings and central carbonyl group create a versatile core for designing molecules with specific photophysical and chemical properties. These applications primarily span the fields of luminescent materials for organic electronics, nonlinear optics, photoresponsive systems, and catalysis.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within the Di(pyridin-4-yl)methanone molecule.

FT-IR spectroscopy of this compound reveals key vibrational frequencies that are indicative of its structure. A notable feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group. This stretching vibration is typically observed in the range of 1670-1750 cm⁻¹. For instance, in a study involving the synthesis of a derivative, the C=O stretch of the starting material, di(pyridin-2-yl)methanone, was recorded at 1745 cm⁻¹. derpharmachemica.comresearchgate.net Another report identifies the C=O stretching of a related diarylketone at 1676 cm⁻¹. nii.ac.jp The IR spectrum of an N-acyl pyrazole (B372694) derivative showed a characteristic C=O stretch for the amide functionality at 1701 cm⁻¹. mdpi.com

Beyond the carbonyl group, the FT-IR spectrum also displays characteristic bands for the pyridine (B92270) rings. These include C-H stretching vibrations of the aromatic ring and C=C and C=N stretching vibrations within the heterocyclic ring structure. derpharmachemica.comresearchgate.net

Interactive Table: Characteristic FT-IR Peaks for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1676 | nii.ac.jp |

| Carbonyl (C=O) | Stretching | 1745 | derpharmachemica.comresearchgate.net |

| Amide (C=O) | Stretching | 1701 | mdpi.com |

| Pyridine Ring | C-H Stretching | 3100-3000 | derpharmachemica.com |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR analysis. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. For this compound, Raman spectra would further confirm the presence of the pyridine rings and the central carbonyl group, with characteristic bands that are often weaker or absent in the IR spectrum. nih.govresearchgate.net The combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound.

¹H NMR spectroscopy of this compound provides information about the chemical shifts and coupling patterns of the protons on the pyridine rings. The symmetry of the molecule results in a simplified spectrum. The protons on the pyridine rings typically appear in the aromatic region of the spectrum. nii.ac.jp

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of the carbon atoms. nii.ac.jp The carbonyl carbon exhibits a characteristic downfield shift, often appearing around 180-200 ppm. For example, the carbonyl group's ¹³C NMR chemical shift in a similar diarylketone was observed at 195.0 ppm. nii.ac.jp The carbon atoms of the pyridine rings also have distinct chemical shifts that aid in the structural confirmation. nii.ac.jpdoi.org

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Reference |

| ¹³C | Diarylketone | 195.0 (C=O) | nii.ac.jp |

| ¹³C | (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone | 189.8 (C=O) | researchgate.net |

| ¹H | Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane derivative | 9.17, 7.64 (protons in bay region) | nii.ac.jp |

| ¹³C | (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 167.6 (C=O) | mdpi.com |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive assignments of proton and carbon signals, especially in more complex derivatives of this compound. ipb.ptnumberanalytics.com

COSY experiments reveal proton-proton coupling networks within the pyridine rings.

HSQC spectra correlate directly bonded proton and carbon atoms. ipb.pt

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity between the pyridine rings and the central carbonyl group. mdpi.comipb.pt

These advanced NMR methods provide unambiguous evidence for the molecular structure of this compound and its derivatives. mdpi.comipb.pt

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. mdpi.com The fragmentation pattern can give additional structural information by showing the characteristic loss of fragments, such as the pyridine rings or the carbonyl group.

Thermal Analysis

Thermal analysis techniques are instrumental in evaluating the stability of chemical compounds at varying temperatures.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are key methods to determine the thermal stability and decomposition patterns of this compound and its related compounds.

For instance, the TGA of a metal-organic framework (MOF) incorporating a 1,2-di(pyridin-4-yl)ethyne (B1362585) ligand, a related structure, showed a weight loss of approximately 10% between 150 and 270 °C, which was attributed to the loss of disordered dimethylformamide molecules within the crystal cavities. researchgate.net Further heating led to stepwise weight loss patterns between 330 °C and 540 °C, indicating the decomposition of the organic components. researchgate.net

In a study of two solution-processable thermally activated delayed fluorescence (TADF) emitters, ACCz-DPyM and POxCz-DPyM, which use di(pyridin-3-yl)methanone (B189070) as an acceptor, TGA revealed high thermal decomposition temperatures of 434 °C and 527 °C, respectively, highlighting their significant thermal stability. mdpi.com Similarly, a study on an unsymmetrical imine containing a pyridine moiety reported an initial decomposition temperature (5% weight loss) of 321 °C, suggesting good thermal stability under a nitrogen atmosphere. mdpi.com

The thermal behavior of a Schiff base derived from di(pyridin-2-yl)methanone, N'-(di(pyridin-2-yl)methylene)benzohydrazide (HZSB), showed stability up to a certain temperature, after which decomposition occurred. imist.ma Another related compound, dipyridin-2-ylmethanone oxime, was found to be thermally stable up to about 100 °C, with decomposition occurring in a single broad step between approximately 105 °C and 180 °C. najah.edu The thermal properties of 2,2-di(pyridin-2-yl)hexahydropyrimidine were also investigated, showing a one-step decomposition starting around 95 °C and ending at approximately 200 °C. derpharmachemica.com

Table 1: Thermal Decomposition Data for Selected Di(pyridin-yl)methanone Derivatives

| Compound/Material | Decomposition Temperature (°C) | Method | Notes |

| MOF with 1,2-di(pyridin-4-yl)ethyne | 150-270 (solvent loss), 330-540 (decomposition) | TGA | Stepwise weight loss observed. researchgate.net |

| ACCz-DPyM | 434 | TGA | High thermal stability. mdpi.com |

| POxCz-DPyM | 527 | TGA | High thermal stability. mdpi.com |

| 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- mdpi.comscispace.comdoi.orgthiadiazol-2-yl)-imine | 321 (5% weight loss) | TGA | Good thermal stability. mdpi.com |

| Dipyridin-2-ylmethanone oxime | 105-180 | TGA | Single broad decomposition step. najah.edu |

| 2,2-di(pyridin-2-yl)hexahydropyrimidine | 95-200 | TG | One-step decomposition. derpharmachemica.com |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comscispace.comscirp.orgdergipark.org.tr This method maps various properties onto the molecular surface, such as dnorm (normalized contact distance), shape index, and curvedness, to provide a detailed picture of the crystal packing. mdpi.comscispace.comiucr.org

The dnorm surface uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii) and represent hydrogen bonds or other strong interactions. scispace.com Blue regions signify longer contacts, and white areas represent distances equal to the van der Waals radii. scirp.org

In the analysis of various crystalline structures containing pyridinyl moieties, Hirshfeld surface analysis has revealed the dominant role of specific intermolecular contacts. For example, in the crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the most significant contributions to crystal packing were from H···H (48.5%), H···C/C···H (26.0%), and H···N/N···H (17.1%) contacts. iucr.org Similarly, for coordination polymers, H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions were found to be the most significant. mdpi.com

For a nickel(II) complex with 2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole, the darkest red spots on the dnorm surface corresponded to O—H···N hydrogen bonds. iucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. iucr.org For this nickel complex, the percentage contributions were delineated as H···H (23.9%), N···H/H···N (22.1%), C···H/H···C (18.2%), S···H/H···S (17.3%), and C···C (5.9%). iucr.org

The shape index is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com Curvedness helps to identify flat regions of the surface that are suitable for stacking. mdpi.com In the case of N'-(di(pyridin-2-yl)methylene)benzohydrazide, Hirshfeld analysis supported the formation of H···N and H···O interactions and indicated the absence of significant π-π stacking. imist.ma

This detailed analysis of intermolecular forces is crucial for understanding the supramolecular assembly and the resulting physicochemical properties of this compound and its derivatives.

Table 2: Predominant Intermolecular Contacts from Hirshfeld Surface Analysis of Pyridinyl-Containing Compounds

| Compound | Dominant Contact Types | Percentage Contribution | Reference |

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | H···H, H···C/C···H, H···N/N···H | 48.5%, 26.0%, 17.1% | iucr.org |

| Cu(II) and Co(II) coordination polymers | H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, H⋯C/C⋯H | Not specified | mdpi.com |

| [Ni(NCS)₂(C₁₂H₈N₄O)₂(H₂O)₂] | H···H, N···H/H···N, C···H/H···C, S···H/H···S, C···C | 23.9%, 22.1%, 18.2%, 17.3%, 5.9% | iucr.org |

| N'-(di(pyridin-2-yl)methylene)benzohydrazide | H···N, H···O | Not specified | imist.ma |

Future Research Directions

Novel Synthetic Routes

While established methods for the synthesis of Di(pyridin-4-yl)methanone and its derivatives exist, the future of its application hinges on the development of more efficient, sustainable, and versatile synthetic strategies. Current methods often involve multi-step procedures or the use of harsh reagents. researchgate.net Future research should prioritize the development of novel synthetic routes with improved atom economy and reduced environmental impact.

One promising avenue is the exploration of catalytic C-H activation reactions. Directly coupling pyridine (B92270) feedstocks with a carbonyl source via transition-metal catalysis could provide a more direct and atom-economical route to the core structure. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering precise control over reaction parameters and potentially improving yields and purity. The development of one-pot multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, could also streamline the synthesis of functionalized this compound derivatives. preprints.org

Future research in this area could focus on:

Catalyst Development: Designing novel catalysts for direct C-H functionalization of pyridines.

Flow Chemistry Optimization: Establishing continuous flow processes for the synthesis of this compound.

Multicomponent Reaction Design: Devising new multicomponent strategies for the efficient synthesis of a diverse library of derivatives.

Green Chemistry Approaches: Investigating the use of greener solvents and energy sources, such as microwave or ultrasonic irradiation.

Exploration of New Coordination Architectures

This compound and its analogues are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). iucr.orgresearchgate.net The nitrogen atoms of the pyridine rings act as effective coordination sites for a variety of metal ions. The "bent" nature of the ligand, due to the ketone linker, allows for the formation of diverse and intricate architectures, from one-dimensional chains to complex three-dimensional networks. iucr.org

Future research should venture beyond the known coordination patterns to explore novel and complex supramolecular assemblies. The introduction of additional functional groups onto the pyridine rings or the modification of the ketone linker can lead to coordination polymers with unprecedented topologies and properties. A systematic investigation into the effect of different metal ions, counter-anions, and solvent systems on the resulting architecture will be crucial. iucr.org

Key areas for future exploration include:

Polymetallic and Heterometallic Frameworks: The use of multiple types of metal ions to create frameworks with synergistic properties.

Dynamic and Responsive Architectures: The design of coordination polymers that can respond to external stimuli such as light, heat, or the presence of guest molecules.

Interpenetrated and Interlocked Structures: The controlled synthesis of catenanes and rotaxanes based on this compound-containing coordination networks. mdpi.com

Chiral Frameworks: The development of enantiomerically pure frameworks for applications in asymmetric catalysis and chiral separations.

Advanced Functional Material Development

The unique electronic and structural properties of this compound make it a promising component for a variety of advanced functional materials. Its derivatives have already shown potential in areas such as luminescent materials and photoresponsive systems. sigmaaldrich.com

A significant future research direction lies in the development of materials with tailored optical and electronic properties. For instance, by incorporating this compound derivatives into organic light-emitting diodes (OLEDs), particularly as hosts for thermally activated delayed fluorescence (TADF) emitters, it may be possible to achieve highly efficient and stable devices. The ability of the molecule to act as a precursor for photoresponsive ligands opens up possibilities for creating light-switchable materials. sigmaaldrich.com

Future research should focus on:

Organic Electronics: The design and synthesis of novel this compound derivatives for use as charge-transporting materials, hosts for emitters in OLEDs, and components in organic photovoltaics.

Sensors: The development of coordination polymers and MOFs based on this compound for the selective detection of small molecules and ions.

Catalysis: The utilization of MOFs constructed from this compound as heterogeneous catalysts for various organic transformations.

Gas Storage and Separation: The synthesis of porous coordination polymers with high surface areas for the selective adsorption and storage of gases like hydrogen and carbon dioxide.

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and predicting the properties of molecules and materials. nanobioletters.comresearchgate.net For this compound and its derivatives, theoretical calculations can provide valuable insights into their conformational preferences, electronic transitions, and reactivity.

Future research should leverage advanced computational methods to establish clear structure-property relationships. This will enable the rational design of new molecules and materials with desired functionalities. By accurately predicting properties such as emission wavelengths, charge carrier mobilities, and binding affinities, computational studies can guide synthetic efforts and accelerate the discovery of new materials.

Key areas for future theoretical investigation include:

Excited State Dynamics: Detailed computational studies of the photophysical processes in this compound-based materials to understand and optimize their luminescent properties.

Host-Guest Interactions: Modeling the interactions between this compound-based frameworks and guest molecules to predict and understand their sensing and separation capabilities.

Reaction Mechanisms: Elucidating the mechanisms of reactions involving this compound to aid in the development of new synthetic routes and catalytic applications.

High-Throughput Screening: Employing computational screening methods to rapidly evaluate large libraries of virtual this compound derivatives for specific applications.

Integration into Hybrid Systems

The creation of hybrid materials, which combine the properties of different classes of materials, is a rapidly growing field of research. The integration of this compound-based components into hybrid systems holds immense potential for the development of multifunctional materials.

Future research should explore the covalent or non-covalent integration of this compound and its coordination complexes with other materials such as nanoparticles, polymers, and biomolecules. For example, MOFs constructed from this compound could be grown on conductive substrates to create hybrid electrodes for energy storage applications. rsc.org The functionalization of nanoparticles with this compound derivatives could lead to new imaging agents and drug delivery systems.

Promising areas for the development of hybrid systems include:

Q & A

Q. Q1. What are the common synthetic routes for Di(pyridin-4-yl)methanone, and how are intermediates validated?

this compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example:

- Friedel-Crafts Method : Reacting pyridine derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) .

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of boronic acids with halopyridines (e.g., using Pd(PPh₃)₄ and CuI in DMF) .